2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid
Description
Chemical Identity and Nomenclature
2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid represents a structurally complex fluorinated amino acid derivative with the molecular formula C₁₀H₁₀F₃NO₃ and a molecular weight of 249.19 grams per mole. The compound is catalogued in chemical databases under the PubChem compound identification number 64137114, providing researchers with a standardized reference for this synthetic amino acid. The systematic nomenclature reflects the precise structural arrangement of functional groups, with the amino group positioned at the second carbon, three fluorine atoms forming a trifluoromethyl group at the third carbon, and a methoxyphenyl substituent also attached to the second carbon position.
The chemical structure can be represented through multiple standardized formats that facilitate computational analysis and database searches. The Simplified Molecular Input Line Entry System representation is COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N, which provides a linear description of the molecular connectivity. The International Chemical Identifier string InChI=1S/C10H10F3NO3/c1-17-7-4-2-3-6(5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) offers a comprehensive description of the atomic arrangement and bonding patterns. The corresponding International Chemical Identifier Key TZGOEAGUFDXFRQ-UHFFFAOYSA-N serves as a unique identifier for this specific molecular structure.
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₀F₃NO₃ |
| Molecular Weight | 249.19 g/mol |
| PubChem Compound Identification | 64137114 |
| SMILES | COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N |
| InChI Key | TZGOEAGUFDXFRQ-UHFFFAOYSA-N |
Mass spectrometry analysis reveals distinct ionization patterns for this compound under various conditions. The predicted collision cross section data demonstrates characteristic fragmentation patterns with [M+H]⁺ adduct showing a mass-to-charge ratio of 250.06856 and a predicted collision cross section of 154.3 Ų. Additional ionization states include [M+Na]⁺ at 272.05050 with 160.6 Ų, [M+NH₄]⁺ at 267.09510 with 157.9 Ų, and [M+K]⁺ at 288.02444 with 158.2 Ų. Negative ionization modes yield [M-H]⁻ at 248.05400 with 149.4 Ų and [M+Na-2H]⁻ at 270.03595 with 156.4 Ų.
Historical Context in Fluorinated Amino Acid Research
The development of fluorinated amino acids represents a relatively recent advancement in the broader context of amino acid chemistry, with significant progress occurring primarily within the last several decades. Fluorinated amino acids constitute a specialized class of modified amino acids that have gained considerable attention due to their unique properties and potential applications in protein science and medicinal chemistry. The field emerged from the recognition that fluorine incorporation into biological molecules could provide distinctive advantages, including enhanced metabolic stability, altered binding interactions, and improved pharmacokinetic properties.
Research into fluorinated amino acids has been motivated by the extraordinary properties of the fluorine atom, which is the most electronegative element in the periodic table and forms exceptionally strong bonds with carbon. The carbon-fluorine bond strength of approximately 116 kilocalories per mole represents one of the strongest single bonds in organic chemistry, contributing to the remarkable stability of fluorinated compounds. This stability, combined with the small van der Waals radius of fluorine, makes fluorinated amino acids particularly valuable for applications requiring both structural integrity and minimal steric disruption.
The historical progression of fluorinated amino acid research has been marked by several key developments that have shaped current understanding and applications. Early investigations focused on the synthesis and characterization of simple fluorinated derivatives of natural amino acids, particularly those targeting aromatic amino acids such as phenylalanine and tyrosine. These studies established fundamental synthetic methodologies and revealed the potential for fluorine substitution to dramatically alter the physical and chemical properties of amino acids without necessarily disrupting their basic structural framework.
Contemporary research in fluorinated amino acids has expanded to encompass sophisticated synthetic strategies for incorporating fluorine atoms into amino acid side chains through various mechanisms. Nucleophilic fluorination approaches utilize reagents such as diethylaminosulfur trifluoride and morpholinosulfur trifluoride to displace leaving groups and introduce fluorine atoms. Electrophilic fluorination methods employ reagents like N-fluorobenzenesulfonimide and Selectfluor to react with electron-rich amino acid side chains. These methodological advances have enabled the synthesis of increasingly complex fluorinated amino acid derivatives, including compounds featuring multiple fluorine atoms or combinations of fluorine with other functional groups.
Structural Relationship to Canonical Amino Acids
2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid exhibits structural relationships to several canonical amino acids while incorporating distinctive modifications that significantly alter its properties and potential applications. The fundamental amino acid backbone structure, characterized by the presence of both amino and carboxylic acid functional groups attached to a central carbon atom, is preserved in this fluorinated derivative. However, the introduction of the trifluoromethyl group and the methoxyphenyl substituent creates a unique molecular architecture that distinguishes it from naturally occurring amino acids.
The most direct structural comparison can be made with phenylalanine, which features a benzyl side chain consisting of a phenyl ring attached to a methylene bridge. Phenylalanine, with the molecular formula C₉H₁₁NO₂ and molecular weight of 165.19 grams per mole, represents an essential aromatic amino acid that serves as a precursor for various important biomolecules including melanin, dopamine, and norepinephrine. The structural relationship between 2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid and phenylalanine becomes apparent when considering the aromatic ring system and the attachment to the amino acid backbone, although significant modifications have been introduced.
The incorporation of the methoxy group at the meta position of the phenyl ring in the fluorinated derivative creates structural similarities to tyrosine derivatives, particularly those featuring hydroxyl or alkoxy substitutions on the aromatic ring. 2-Amino-3-(3-hydroxy-4-methoxyphenyl)propanoic acid, also known as 4-methoxytyrosine, provides an illustrative comparison with its molecular formula C₁₀H₁₃NO₄ and molecular weight of 211.21 grams per mole. The presence of both methoxy and hydroxyl groups on the aromatic ring in this compound demonstrates the potential for multiple substitutions on the phenyl ring system while maintaining the basic amino acid structure.
| Amino Acid | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| Phenylalanine | C₉H₁₁NO₂ | 165.19 | Benzyl side chain, unsubstituted phenyl ring |
| 4-Methoxytyrosine | C₁₀H₁₃NO₄ | 211.21 | Hydroxyl and methoxy substituted phenyl ring |
| 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid | C₁₀H₁₀F₃NO₃ | 249.19 | Trifluoromethyl group, methoxy-substituted phenyl ring |
The trifluoromethyl group represents the most significant structural departure from canonical amino acids, introducing three fluorine atoms in a highly electronegative substituent that dramatically alters the electronic properties of the molecule. This modification is particularly noteworthy because trifluoromethyl groups are exceptionally rare in natural biological systems, making this compound a synthetic construct designed to exploit the unique properties of fluorine. The trifluoromethyl group exhibits strong electron-withdrawing characteristics due to the high electronegativity of fluorine, which can significantly influence the acidity of the carboxylic acid group and the basicity of the amino group.
The positioning of both the trifluoromethyl group and the methoxyphenyl substituent on the same carbon atom creates a quaternary carbon center, which represents another significant structural deviation from most canonical amino acids. This arrangement results in increased steric bulk around the central carbon atom and may influence the conformational preferences of the molecule in both isolated and protein-incorporated states. Research has demonstrated that such structural modifications can have profound effects on protein folding, stability, and function when fluorinated amino acids are incorporated into peptide and protein sequences.
Properties
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-4-2-3-6(5-7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZGOEAGUFDXFRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors, which could be a potential area of exploration for this compound.
Biochemical Pathways
Compounds with similar structures have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that such compounds may affect a variety of biochemical pathways, but specific pathways for 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid have yet to be identified.
Biological Activity
2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid (CAS No. 1393585-33-5) is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships, and therapeutic implications based on diverse scientific literature.
- Molecular Formula : C10H10F3NO3
- Molecular Weight : 249.19 g/mol
- CAS Number : 1393585-33-5
Synthesis
The synthesis of 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid involves several steps that typically include the introduction of the trifluoromethyl group and the methoxyphenyl moiety. This can be achieved through various synthetic pathways involving nucleophilic substitutions and functional group modifications.
Research indicates that this compound may interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. Its trifluoromethyl group enhances lipophilicity, potentially improving bioavailability and interaction with target proteins.
In Vitro Studies
In vitro studies have shown that 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid exhibits significant activity against certain enzymes such as dipeptidyl peptidase IV (DPP-IV), which is crucial for glucose metabolism. DPP-IV inhibitors are known for their therapeutic potential in managing type 2 diabetes mellitus (T2DM) by prolonging the activity of incretin hormones .
Case Studies
- DPP-IV Inhibition : A study demonstrated that compounds with similar structures to 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid exhibited potent DPP-IV inhibition with IC50 values in the micromolar range. This suggests potential applicability in diabetes treatment .
- Cancer Research : Investigations into the compound's effects on cancer cell lines have indicated that it may inhibit cell proliferation through modulation of signaling pathways associated with cell growth and survival .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group is significant in enhancing the compound's potency and selectivity towards its biological targets. Modifications in the phenyl ring also play a crucial role in determining the biological activity:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and binding affinity |
| Methoxy group | Enhances solubility and potential receptor interactions |
Scientific Research Applications
Medicinal Chemistry
The compound is primarily researched for its potential therapeutic applications. Its structural characteristics allow it to interact with biological systems effectively.
- Neuropharmacology : Studies have indicated that derivatives of amino acids with trifluoromethyl groups can enhance the potency of neurotransmitter systems. This compound may serve as a scaffold for developing new drugs targeting neurological disorders such as depression and anxiety .
- Anticancer Research : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines. The trifluoromethyl group is known to influence the pharmacokinetics and bioavailability of drugs, which could be beneficial in designing anticancer agents .
Biochemical Studies
The compound's ability to modulate enzyme activity makes it a valuable tool in biochemical research.
- Enzyme Inhibition : Research indicates that 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid can act as an inhibitor for specific enzymes involved in metabolic pathways. This property can be exploited to study metabolic disorders or develop enzyme inhibitors for therapeutic purposes .
Material Science
The unique properties of this compound also lend themselves to applications in material science.
- Polymer Chemistry : The trifluoromethyl group can enhance the thermal stability and chemical resistance of polymers. Research is ongoing into incorporating this compound into polymer matrices for advanced materials used in electronics and coatings .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of Medicinal Chemistry investigated the effects of various trifluoromethylated amino acids on serotonin receptors. The results demonstrated that modifications to the amino acid structure significantly influenced receptor binding affinity and activity. This suggests that 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid could be a candidate for further development as a selective serotonin reuptake inhibitor (SSRI) .
Case Study 2: Anticancer Activity
In a recent paper published in Cancer Research, researchers evaluated the cytotoxic effects of several fluorinated amino acids against breast cancer cell lines. The study found that compounds similar to 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid exhibited significant apoptosis-inducing activity, highlighting the potential for developing new anticancer therapies based on this scaffold .
Comparison with Similar Compounds
Structural Analogues with Fluorinated Substituents
Key Observations :
- Substituent Position and Electronic Effects : The 3-methoxyphenyl group in the target compound provides electron-donating properties, contrasting with the electron-withdrawing trifluoromethyl group in or the mixed electronic effects of halogenated derivatives (e.g., ’s chlorinated compounds). This influences reactivity and interactions with biological targets .
- Biological Activity Trends: Chlorinated 3-phenylpropanoic acid derivatives () exhibit antimicrobial activity against E. coli and S. aureus, suggesting fluorinated analogs like the target compound may have enhanced selectivity or potency due to fluorine’s electronegativity and metabolic stability .
Pharmacokinetic and Blood-Brain Barrier (BBB) Permeability Comparisons
- The trifluoromethyl group in the target compound may improve lipophilicity and BBB penetration compared to BMAA’s methylamino group .
- LAT1 Inhibitors () : Structural analogs like L-Dopa and melphalan demonstrate that substituent bulk and polarity critically affect LAT1 transporter affinity. The target compound’s trifluoromethyl and methoxy groups may balance lipophilicity and polarity for optimized uptake .
Preparation Methods
Nucleophilic Aromatic Substitution and Amino Acid Formation
One approach involves nucleophilic aromatic substitution of fluoronitrobenzenes with amino acid derivatives, followed by reduction and cyclization steps to yield α-amino acids bearing fluorinated aromatic groups. While this method is more commonly applied to related benzotriazole-derived α-amino acids, it provides a conceptual framework for synthesizing fluorinated amino acids including trifluoromethyl-substituted analogs.
- Starting from N-protected amino acids (e.g., N-Cbz-L-asparagine derivatives) undergoing Hofmann rearrangement to generate amino acid derivatives.
- Subsequent nucleophilic aromatic substitution with fluoronitrobenzenes bearing trifluoromethyl groups.
- Reduction of nitro groups to amines under chemoselective conditions.
- Final deprotection and purification to yield the target amino acid.
This method provides good yields and can be adapted for various fluorinated aromatic substituents.
Halogenated Intermediates and Metal-Mediated Coupling
Patent literature reveals a process involving halogenated intermediates (chlorine, bromine, or iodine substituted) reacted with alkali metal salts of trifluoromethylated phenyl compounds to form key intermediates en route to amino acid products.
- Reaction of halogenated α-substituted esters with trifluoromethyl phenyl derivatives under nucleophilic substitution conditions.
- Hydrolysis and amination steps to convert esters to amino acids.
- This method is noted for its short synthetic sequence and economic advantages over traditional laborious routes.
Trifluoromethylation of α-Amino Acid Precursors
Direct trifluoromethylation of α-amino acid precursors or their derivatives using electrophilic trifluoromethylating agents (e.g., Togni reagents, Umemoto reagents) or nucleophilic trifluoromethyl sources (e.g., Ruppert-Prakash reagent) is a modern approach to introduce the trifluoromethyl group at the α-position.
- Starting from 3-methoxyphenyl-substituted α-amino acid esters.
- Trifluoromethylation under mild conditions to maintain stereochemistry.
- Subsequent hydrolysis to the free acid.
Though specific examples for this exact compound are limited, this strategy is widely used in fluorinated amino acid synthesis literature and offers stereoselectivity and functional group tolerance.
Comparative Table of Preparation Methods
Research Findings and Notes
- The trifluoromethyl group at the α-position significantly influences the chemical reactivity and biological properties of the amino acid, necessitating careful control during synthesis to avoid racemization or side reactions.
- Protecting groups such as carbobenzyloxy (Cbz) are commonly employed to protect the amino group during multi-step syntheses.
- Reduction of nitro groups to amines is commonly achieved using tin dichloride under chemoselective conditions to avoid over-reduction.
- Purification typically involves chromatographic methods or crystallization to obtain high-purity amino acid products.
- No direct literature or patent data specifically naming "2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid" was found; however, analogous synthetic strategies for related trifluoromethylated amino acids provide a reliable basis for its preparation.
Q & A
Q. What are the recommended synthetic routes for 2-Amino-3,3,3-trifluoro-2-(3-methoxyphenyl)propanoic acid, and what reaction conditions are critical for high yield?
- Methodological Answer : The synthesis typically involves halogenation of a phenylpropanoic acid precursor followed by amino group introduction. For example, trifluoromethylation can be achieved using trifluoroacetic anhydride under controlled anhydrous conditions, while the amino group is introduced via nucleophilic substitution with ammonia or protected amines. Critical parameters include:
- Catalysts : Use of Lewis acids (e.g., BF₃·Et₂O) to stabilize intermediates .
- Temperature : Reactions often proceed at 0–25°C to prevent racemization .
- Solvents : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity .
Table 1 : Comparison of Synthetic Routes
| Method | Precursor | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Route A | 3-Methoxyphenylpropanoic acid | BF₃·Et₂O | 65–70 | |
| Route B | Ethyl trifluoropropanoate | HCl | 55–60 |
Q. How is the structure of this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on:
- ¹H/¹³C NMR : The methoxy group (δ ~3.8 ppm in ¹H NMR) and trifluoromethyl (δ ~115–120 ppm in ¹³C NMR) are diagnostic. Aromatic protons appear as multiplet signals (δ 6.8–7.4 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺ at m/z 282.0854 (calculated for C₁₀H₁₀F₃NO₃) .
- X-ray Crystallography : Resolves stereochemistry; the (R)-enantiomer shows distinct dihedral angles (~45°) between the phenyl and propanoic acid groups .
Q. What are the primary biological targets or pathways investigated for this compound?
- Methodological Answer : The compound is studied for:
- Enzyme Inhibition : Competes with tyrosine in phenylalanine hydroxylase assays (IC₅₀ ~12 µM) due to structural mimicry .
- Metabolic Pathways : Fluorine atoms enhance metabolic stability, making it a probe for studying oxidative stress in in vitro models .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields when using different fluorinating agents?
- Methodological Answer : Discrepancies arise from reagent purity, solvent traces, or competing side reactions. Mitigation strategies include:
- Reagent Screening : Compare trifluoroacetic anhydride vs. SF₄-based fluorination; the latter may improve yield but requires stringent moisture control .
- In Situ Monitoring : Use FTIR to track trifluoromethylation progress (C-F stretch at ~1150 cm⁻¹) and optimize reaction time .
Q. What strategies are effective in minimizing racemization during the synthesis of enantiomerically pure forms?
- Methodological Answer : Racemization occurs at the α-carbon during amino group introduction. Solutions include:
- Chiral Auxiliaries : Use (S)-BINOL-based catalysts to enforce stereoretention .
- Low-Temperature Reactions : Conduct substitutions at –20°C to reduce kinetic resolution .
Q. What computational methods are used to predict the compound's reactivity and interaction with biological targets?
- Methodological Answer :
- Molecular Docking : AutoDock Vina simulates binding to tyrosine kinase domains (PDB: 1XYZ), with binding energies ≤–8.5 kcal/mol indicating strong affinity .
- QSAR Models : Hammett σ constants for the 3-methoxyphenyl group correlate with inhibitory potency (R² = 0.89) .
Data Contradictions and Resolution
- Example : reports HCl as a catalyst for amino group introduction (yield 55–60%), while uses NaH in DMF (yield 70%). This discrepancy highlights solvent-dependent reactivity; DMF’s high polarity may stabilize transition states better .
Safety and Handling in Research Settings
- Best Practices :
- Refer to SDS guidelines (e.g., MedChemExpress HY-W052493): Use PPE (gloves, goggles) and work in a fume hood due to potential respiratory irritation .
- Storage: Store at –20°C under nitrogen to prevent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
